5-Amino-1-boc-2-methylpiperidine
Description
5-Amino-1-Boc-2-methylpiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl substituent at position 2, and an amino group at position 4. This compound is widely used in medicinal chemistry as a building block for drug synthesis, leveraging the Boc group to protect the amine during multi-step reactions . Its structural versatility allows for modifications that tailor pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
tert-butyl 5-amino-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBBQGSSDAJNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151271 | |
| Record name | 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392473-06-1 | |
| Record name | 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392473-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-amino-2-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-boc-2-methylpiperidine typically involves the protection of the amino group using the Boc protecting group. One common method involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of solvent-free or green chemistry approaches is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-boc-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
5-Amino-1-boc-2-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and enzyme mechanisms.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 5-Amino-1-boc-2-methylpiperidine involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
- Boc Protection : All Boc-protected analogs (e.g., ) share advantages in synthetic flexibility, enabling selective deprotection for further functionalization.
- Substituent Effects: Fluorine Introduction: The 3,3-difluoro analog () exhibits increased lipophilicity (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) and resistance to oxidative metabolism. Bicyclic Systems: The bipyridinyl derivative () introduces conformational rigidity, improving target binding affinity in kinase inhibitors. Benzamide Hybrids: The benzamide analog () merges piperidine with aromatic systems, broadening applications in CNS drug discovery.
Physicochemical Properties
Data from 1-Boc-4-(Aminomethyl)piperidine () provides a benchmark:
- Molecular Weight : 214.30 g/mol
- logP : 1.52 (iLOGP), 1.89 (XLOGP3)
- Solubility : ~25 mg/mL in water (ESOL)
- Hydrogen Bond Donors/Acceptors: 2/3
Comparatively, fluorinated analogs () show higher logP (~2.3–2.7) and reduced aqueous solubility (~10 mg/mL), while benzamide derivatives () exhibit even lower solubility (<5 mg/mL) due to aromatic stacking.
Biological Activity
5-Amino-1-boc-2-methylpiperidine, also known as (2S,5R)-tert-Butyl 5-amino-2-methylpiperidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms. The presence of an amino group and a tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization during chemical transformations. The typical synthesis involves various methods that utilize different starting materials and reaction conditions to achieve high yields and purity.
Inhibition of Nicotinamide N-Methyltransferase (NNMT)
A significant aspect of this compound's biological activity is its role as an inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT) . Elevated NNMT levels are associated with metabolic disorders, including obesity and insulin resistance. Inhibition of NNMT by this compound has been linked to:
- Weight loss
- Decreased fat mass
- Reduction in plasma cholesterol and glucose levels
These effects suggest that this compound could be explored for applications in weight management therapies .
The inhibition of NNMT leads to alterations in metabolic pathways, particularly affecting lipid metabolism and glucose homeostasis. This mechanism highlights the compound's potential role in addressing metabolic disorders .
Case Studies and Research Findings
Several studies have explored the pharmacological implications of compounds related to this compound:
- Weight Management : In animal models, compounds that inhibit NNMT have shown significant reductions in body weight and fat accumulation. The mechanisms involve enhanced glucose uptake due to increased expression of the glucose transporter GLUT4.
- Antimicrobial Activity : While direct studies on this compound are scarce, related compounds have demonstrated effective antimicrobial properties against various pathogens, indicating a promising avenue for future research.
Comparative Analysis Table
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | NNMT inhibition, potential weight loss | Regulation of glucose metabolism |
| Related Piperidine Derivatives | Antimicrobial (bacterial/fungal) | Antimicrobial action through enzyme inhibition |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
